Cas no 696650-38-1 (2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)

2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one structure
696650-38-1 structure
商品名:2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one
CAS番号:696650-38-1
MF:C16H21N3O3S
メガワット:335.42124247551
CID:5475270

2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-(2-ethylsulfonylbenzimidazol-1-yl)-1-piperidin-1-ylethanone
    • 2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one
    • インチ: 1S/C16H21N3O3S/c1-2-23(21,22)16-17-13-8-4-5-9-14(13)19(16)12-15(20)18-10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3
    • InChIKey: QPDOIAKABYIGBE-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1CCCCC1)CN1C(S(CC)(=O)=O)=NC2=CC=CC=C21

2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2640-0124-15mg
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
696650-38-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2640-0124-30mg
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
696650-38-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2640-0124-20μmol
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
696650-38-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2640-0124-100mg
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
696650-38-1 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2640-0124-5μmol
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
696650-38-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2640-0124-2mg
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
696650-38-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2640-0124-1mg
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
696650-38-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2640-0124-3mg
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
696650-38-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2640-0124-40mg
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
696650-38-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2640-0124-4mg
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
696650-38-1 90%+
4mg
$66.0 2023-05-16

2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one 関連文献

2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-oneに関する追加情報

Introduction to 2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one (CAS No. 696650-38-1)

2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 696650-38-1, belongs to a class of molecules that integrate multiple pharmacophoric units, making it a promising candidate for further investigation in drug discovery and development. The presence of both benzodiazole and piperidine moieties in its molecular framework suggests a potential for interactions with various biological targets, which has sparked considerable interest among researchers.

The structural composition of 2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one is characterized by a central benzodiazole core substituted with an ethanesulfonyl group at the 2-position, further connected to a piperidine ring at the 1-position through an ethanone linker. This configuration not only imparts distinct electronic and steric properties but also opens up possibilities for diverse functionalization strategies. Such structural complexity is often leveraged in medicinal chemistry to modulate binding affinity and selectivity towards specific biological receptors.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The benzodiazole scaffold, known for its role in anxiolytic and sedative drugs, has been extensively modified to explore new pharmacological profiles. Concurrently, piperidine derivatives have emerged as key components in the design of kinase inhibitors and other therapeutic molecules. The combination of these two motifs in 2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one presents an intriguing opportunity to harness the synergistic effects of these pharmacophores.

One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new drugs targeting neurological and cardiovascular disorders. The benzodiazole moiety is particularly relevant in the context of GABAergic signaling, which plays a crucial role in regulating neuronal excitability. By incorporating modifications such as the ethanesulfonyl group, researchers can fine-tune the compound's interaction with GABA receptors, potentially leading to more selective and potent therapeutic effects. Additionally, the piperidine ring can serve as a hinge-binding motif, enhancing binding to enzymes such as kinases or phosphodiesterases that are implicated in various diseases.

Recent advancements in computational chemistry have enabled more efficient screening and design of drug-like molecules. Virtual screening techniques, combined with molecular docking simulations, have been instrumental in identifying promising candidates like 2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-y l)ethan - 1 - one. These methods allow researchers to predict binding affinities and optimize molecular structures before conducting costly wet-lab experiments. The integration of machine learning algorithms has further accelerated this process by enabling rapid de novo design and property prediction.

The synthesis of 2 - 2 - (ethanesulfonyl) - 1 H - 13 - benzodiazol - 11 - y l - 11 - ( piperidin - 11 - y l) ethan - 11 - one involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps include the formation of the benzodiazole core through cyclization reactions, followed by sulfonylation and subsequent coupling with piperidine derivatives. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have made it possible to construct complex molecular architectures with high efficiency and yield.

In terms of biological evaluation, preliminary studies on derivatives structurally related to CAS No. 696650 -38 - 11 have shown promising results in vitro. For instance, certain benzodiazole-piperidine hybrids have demonstrated inhibitory activity against enzymes involved in cancer metabolism and inflammation pathways. While comprehensive data on 2 - 22 ( ethanesulfonyl ) _ 11 H _13 _ benzodiazol _11 _ y l _11 _( piperidin _11 _ y l ) ethan _11 _ one is still limited, these findings suggest that it may exhibit similar or even enhanced biological properties due to its unique structural features.

The development of novel drug candidates is often hampered by issues related to solubility, bioavailability, and metabolic stability. However,benzodiazole-piperidine hybrids generally exhibit favorable physicochemical properties when properly designed. The presence of polar functional groups such as the sulfonyl moiety can improve water solubility while maintaining lipophilicity necessary for membrane permeability. Furthermore,the rigidity provided by the benzodiazole ring can enhance binding interactions with biological targets.

Future directions for research on CAS No.696650_38_111 include exploring its potential as an intermediate for larger drug candidates or developing analogs with optimized pharmacokinetic profiles. Additionally,investigations into its mechanism of action would provide valuable insights into its therapeutic potential and help guide further medicinal chemistry efforts.

The integration of interdisciplinary approaches—combining organic synthesis,computational modeling,and biophysical studies—is essential for unlocking the full therapeutic potential of compounds like CAS No .696650_38_111 . By leveraging cutting-edge technologies,researchers can accelerate the discovery process and bring new treatments to patients more quickly than ever before . p >

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.